molecular formula C4H5F3O B1365210 3,4,4-Trifluorobut-3-en-1-ol CAS No. 97168-13-3

3,4,4-Trifluorobut-3-en-1-ol

Cat. No. B1365210
CAS RN: 97168-13-3
M. Wt: 126.08 g/mol
InChI Key: PCYKQGRAPGQQCB-UHFFFAOYSA-N
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Description

3,4,4-Trifluorobut-3-en-1-ol is a chemical compound with the molecular formula C4H5F3O . It has a molecular weight of 126.08 g/mol . This compound has gained interest due to its unique physical and chemical properties.


Synthesis Analysis

The synthesis of 3,4,4-Trifluorobut-3-en-1-ol involves several steps. One method involves the reaction of 4-acetoxy-1,1,2-trifluoro-1-butene with potassium carbonate in a solution of methanol and distilled water . The solution is stirred for 15 hours at room temperature, and then filtered to remove solids precipitated by the reaction. The desired material is then extracted with dichloromethane and the extract is distilled for purification .


Molecular Structure Analysis

The InChI code for 3,4,4-Trifluorobut-3-en-1-ol is 1S/C4H5F3O/c5-3(1-2-8)4(6)7/h8H,1-2H2 . This code provides a standard way to encode the molecular structure of this compound.


Chemical Reactions Analysis

Several reactions involving 3,4,4-Trifluorobut-3-en-1-ol have been reported. For instance, it can react with sodium hydrogensulfite and sodium sulfite in water at 90°C for 15 hours . The reaction mixture is then cooled to 25°C or lower, and the aqueous layer is washed with toluene. The solvent is then distilled off by a rotary evaporator to obtain sodium 1,1,2-trifluoro-4-hydroxybutanesulfonate .


Physical And Chemical Properties Analysis

3,4,4-Trifluorobut-3-en-1-ol has a density of 1.241g/cm3 . It has a boiling point of 114.526°C at 760 mmHg . The refractive index of this compound is 1.359 . It has a flash point of 49.16°C . The vapour pressure of this compound is 10.059mmHg at 25°C .

Scientific Research Applications

Isomerization and Ketone Synthesis

Research demonstrates the application of CF3-containing allylic alcohols like 3,4,4-Trifluorobut-3-en-1-ol in isomerization processes. A study by Hamada, Kawasaki-Takasuka, and Yamazaki (2017) found that these compounds can be isomerized under metal-free conditions to produce saturated ketones, a transformation showing high stereoselectivity (Hamada, Kawasaki-Takasuka, & Yamazaki, 2017).

Cyclization to CF3-Indenes

Martynov et al. (2017) demonstrated the acid-promoted cyclization of similar compounds, leading to the efficient creation of CF3-indenes, highlighting another versatile chemical application of such trifluorobutene derivatives (Martynov et al., 2017).

Construction of Optically Active Carbon Centers

In another study, Kimura et al. (2004) focused on constructing optically active CF3-containing quaternary carbon centers using phosphates derived from 3-substituted 4,4,4-trifluorobut-2-en-1-ols, proving its potential in creating complex organic structures (Kimura et al., 2004).

Synthesis of Trifluoromethylpyrroles and Related Heterocycles

Research by Andrew and Mellor (2000) explored the synthesis of intermediate 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones, leading to the creation of pyrroles and bicyclic heteroaromatics with trifluoromethyl substitution, showing the utility of such compounds in synthesizing heterocyclic compounds (Andrew & Mellor, 2000).

NMR Spectroscopy Applications

Hinton and Jaques (1974) conducted NMR spectroscopy investigations on compounds like 3-chloro-4-bromo-3,4,4-trifluorobutene-1, providing insights into the chemical shifts and coupling constants, which are crucial for understanding molecular structures and interactions (Hinton & Jaques, 1974).

Stereospecific Synthesis of CF3-Containing Furans

Zhang, Zhao, and Lu (2007) reported the synthesis of 3,3,3-trifluoroprop-1-en-2-yl-substituted furans via stereospecific processing and palladium-catalyzed cycloisomerization, demonstrating the synthetic versatility of trifluoropropene derivatives (Zhang, Zhao, & Lu, 2007).

Synthesis of CF3-Substituted Arenes and Heterocycles

Research by Bunescu et al. (2009) explored the TiCl4-mediated cyclocondensation involving trifluorobut-3-en-2-one derivatives, leading to the formation of various functionalized salicylates and phenols, as well as trifluoromethylated pyran-4-ones and cyclohexenones (Bunescu et al., 2009).

Safety And Hazards

3,4,4-Trifluorobut-3-en-1-ol is classified as a flammable liquid . It has hazard statements H226, H315, H319, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

3,4,4-trifluorobut-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O/c5-3(1-2-8)4(6)7/h8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYKQGRAPGQQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472025
Record name 3,4,4-trifluorobut-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,4-Trifluorobut-3-en-1-ol

CAS RN

97168-13-3
Record name 3,4,4-trifluorobut-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,4-Trifluorobut-3-en-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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